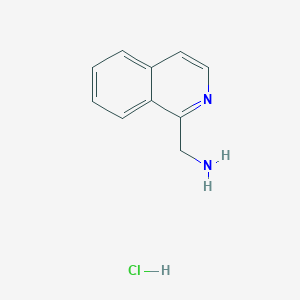

Isoquinolin-1-ylmethanamine hydrochloride

Description

Significance of Isoquinoline (B145761) Derivatives in Contemporary Chemical Science

Isoquinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry and materials science. nbinno.comwisdomlib.org The isoquinoline framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure found in numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities. amerigoscientific.comnih.gov This structural diversity makes them invaluable scaffolds in the design of novel pharmaceutical agents. nbinno.com

In medicinal chemistry, the isoquinoline core is integral to compounds developed for various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neurodegenerative applications. nbinno.comnih.gov Notable examples include berberine, which has demonstrated broad-spectrum antimicrobial activity, and emetine, which has shown potent anticancer properties. amerigoscientific.com The planar nature of the isoquinoline ring system and the potential for substitution at multiple positions allow chemists to precisely modify its structure to optimize biological activity and pharmacokinetic properties. nbinno.com Beyond pharmaceuticals, isoquinoline derivatives are also explored in materials science for the development of advanced materials such as conductive polymers, optical materials for devices like organic light-emitting diodes (OLEDs), and chemical sensors. amerigoscientific.com

Contextualizing Substituted Methylamines within Organic Synthesis

Substituted methylamines are organic compounds that feature a methyl group attached to a nitrogen atom, which is in turn bonded to other organic substituents. This functional group is a fundamental building block in organic synthesis, widely used in the production of chemicals, materials, and pharmaceuticals. mdpi.comairgasspecialtyproducts.com The introduction of a methyl group onto a nitrogen atom can significantly alter a molecule's physical, chemical, and biological properties, a phenomenon sometimes referred to as the "magic methyl effect" in medicinal chemistry. mdpi.com

Methylamine (CH₃NH₂) is the simplest primary amine and serves as a precursor for more complex substituted amines. airgasspecialtyproducts.com In drug development, nitrogen methylation is a critical strategy for modulating the pharmacological profile of a molecule, often enhancing properties such as metabolic stability or oral bioavailability. mdpi.com Substituted methylamines are key intermediates in the synthesis of a wide array of products, including surfactants, insecticides, fungicides, and various pharmaceutical agents. airgasspecialtyproducts.com The synthesis of N-methylamines is a core reaction in organic chemistry, with established methods including the direct methylation of amines and reductive amination processes like the Eschweiler-Clarke reaction. mdpi.comnih.gov

Overview of Isoquinolin-1-ylmethanamine (B1300095) Hydrochloride as a Research Intermediate

Isoquinolin-1-ylmethanamine hydrochloride is a synthetic organic compound valued as an intermediate in multi-step chemical syntheses. medchemexpress.com It combines the rigid, aromatic isoquinoline core with a reactive aminomethyl (-CH₂NH₂) group at the 1-position. The compound is typically supplied as a hydrochloride salt, a common practice in chemistry to improve the stability and handling of amine-containing compounds. chemimpex.com The dihydrochloride (B599025) salt form, in particular, enhances the compound's solubility in various solvents, making it a more versatile reagent in medicinal chemistry research. chemimpex.com Its unique structure, featuring both the isoquinoline nucleus and a primary amine, allows it to serve as a versatile starting point for the construction of more elaborate molecules that may interact with biological systems. chemimpex.com

Table 1: Chemical Properties of Isoquinolin-1-ylmethanamine Dihydrochloride

| Property | Value |

| Chemical Formula | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 231.12 g/mol |

| CAS Number | 104037-33-4 |

| Appearance | White to off-white solid |

| Synonyms | 1-(Aminomethyl)isoquinoline dihydrochloride |

Note: Properties are based on publicly available data for the dihydrochloride form and may vary.

Scope of Academic Research Endeavors Involving this compound

The primary application of this compound in academic and industrial research is as a structural precursor for the synthesis of more complex molecules. Its bifunctional nature—a nucleophilic amine attached to a larger heterocyclic scaffold—makes it a useful building block.

Research efforts utilizing this intermediate are predominantly concentrated in pharmaceutical development. chemimpex.com It serves as a key starting material for the synthesis of novel compounds targeting neurological disorders, with studies exploring its use in developing potential agents for conditions such as depression and anxiety, as well as for cognitive enhancement. chemimpex.com Furthermore, the compound is employed in chemical biology to create molecular probes for investigating enzyme interactions and other cellular processes. chemimpex.com

For example, the synthesis of complex isoquinoline-based carboxamides, such as the benzodiazepine (B76468) receptor ligand PK11195, demonstrates how the core isoquinoline structure can be elaborated into sophisticated drug candidates. researchgate.net While not using this exact intermediate, such research highlights the synthetic strategy of building upon the isoquinoline framework. Similarly, research into isoquinolin-yl-acetamide scaffolds for developing inhibitors of biological targets like P2X7 and proteasomes underscores the broad interest in combining the isoquinoline core with amine-derived side chains to generate libraries of bioactive molecules. researchgate.net The academic scope is thus defined by its role as a foundational element for creating diverse and complex chemical entities for further investigation.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

isoquinolin-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDWEZVBPUQBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656398 | |

| Record name | 1-(Isoquinolin-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177303-46-6 | |

| Record name | 1-(Isoquinolin-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoquinolin 1 Ylmethanamine Hydrochloride and Its Precursors

Established Synthetic Routes to Isoquinoline (B145761) Core Structures Relevant to 1-Substituted Derivatives

The formation of the isoquinoline ring system is a foundational step in the synthesis of isoquinolin-1-ylmethanamine (B1300095) hydrochloride. Numerous classical and modern synthetic methods are available for this purpose, with the choice of method often depending on the desired substitution pattern of the final product.

Cyclization Reactions for Isoquinoline Ring Formation

Cyclization reactions are the most traditional and widely used methods for constructing the isoquinoline core. These reactions typically involve the formation of the heterocyclic ring from an appropriately substituted β-phenylethylamine precursor.

The Bischler-Napieralski reaction is a prominent method that involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline (B110456). pharmaguideline.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.com A key feature of this reaction is that the acyl group of the starting amide becomes the C1 substituent of the isoquinoline ring.

The Pictet-Spengler reaction offers an alternative route, wherein a β-phenylethylamine is condensed with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to produce a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org Subsequent oxidation is required to generate the aromatic isoquinoline ring. This method is particularly effective when the phenyl ring of the β-phenylethylamine is activated by electron-donating substituents. pharmaguideline.comquimicaorganica.org

Another classical method is the Pomeranz-Fritsch reaction , which involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This reaction proceeds in two stages: the initial condensation of a benzaldehyde (B42025) with an aminoacetal to form a Schiff base, followed by ring closure in the presence of a strong acid to yield the isoquinoline. quimicaorganica.org

More contemporary approaches to isoquinoline synthesis involve metal-catalyzed cyclization reactions. For instance, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with an internal alkyne, provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides offers an efficient route to substituted isoquinolines. organic-chemistry.org

Table 1: Comparison of Classical Cyclization Reactions for Isoquinoline Synthesis

| Reaction Name | Precursors | Intermediate | Final Product | Key Features |

|---|---|---|---|---|

| Bischler-Napieralski | Acylated β-phenylethylamine | 3,4-Dihydroisoquinoline | 1-Substituted isoquinoline | Requires subsequent dehydrogenation. pharmaguideline.com |

| Pictet-Spengler | β-Phenylethylamine and an aldehyde/ketone | 1,2,3,4-Tetrahydroisoquinoline | 1-Substituted isoquinoline | Requires subsequent oxidation; favored by electron-donating groups. pharmaguideline.comquimicaorganica.org |

| Pomeranz-Fritsch | Benzaldehyde and an aminoacetal | Benzalaminoacetal (Schiff base) | Isoquinoline | Proceeds via an electrophilic aromatic substitution mechanism. quimicaorganica.orgorganicreactions.org |

Palladium-Catalyzed Cross-Coupling Strategies in Isoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of substituted isoquinolines. These methods often allow for the convergent assembly of the isoquinoline core from readily available starting materials and offer a high degree of control over the substitution pattern.

One notable strategy involves the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes , followed by a copper-catalyzed cyclization to afford isoquinolines in excellent yields. organic-chemistry.org This approach is efficient and can be performed as a one-pot synthesis. organic-chemistry.org

Another powerful method is the palladium-catalyzed α-arylation of ketones . In this approach, an enolate is coupled with an ortho-functionalized aryl halide. rsc.orgnih.gov The resulting 1,5-dicarbonyl moiety can then be cyclized with a source of ammonia (B1221849) to furnish the isoquinoline ring. rsc.org This regioselective route is compatible with a wide range of substituents, including those that lead to electron-deficient isoquinoline systems. rsc.org

The Larock isoquinoline synthesis is a palladium-catalyzed cyclization/cross-coupling cascade reaction of N-tert-butyl-o-(1-alkynyl)benzaldimines with various electrophiles. acs.org This method provides a practical and attractive pathway for the construction of 3,4-disubstituted isoquinolines. acs.org Recent advancements have led to the development of an asymmetric version of the Larock synthesis, enabling access to axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

Furthermore, palladium complexes incorporating specific phosphine (B1218219) ligands have been utilized to catalyze the arylation of active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) and malononitrile. acs.org The products of these reactions serve as valuable synthons for β-arylethylamines, which can then be used in microwave-assisted Pictet-Spengler reactions to generate libraries of substituted isoquinolines. acs.org

Table 2: Overview of Palladium-Catalyzed Isoquinoline Syntheses

| Method | Key Reactants | Catalyst System | Noteworthy Features |

|---|---|---|---|

| Coupling-Cyclization of Iminoalkynes | tert-Butylimine of o-iodobenzaldehyde, terminal acetylene | Palladium and Copper | Can be performed as a one-pot synthesis with high yields. organic-chemistry.org |

| α-Arylation of Ketones | Ketone enolate, ortho-functionalized aryl halide | Palladium catalyst | Highly regioselective and tolerates a wide range of substituents. rsc.orgnih.gov |

| Larock Isoquinoline Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimine, electrophile | Palladium catalyst | Provides access to 3,4-disubstituted isoquinolines; asymmetric variants exist. acs.org |

| Arylation of Active Methylene Compounds | Ethyl cyanoacetate/malononitrile, aryl halide | Palladium with phosphine ligands | Products are precursors for Pictet-Spengler reactions. acs.org |

Approaches for the Introduction of the 1-Aminomethyl Moiety

Once the isoquinoline core is established, the next critical step in the synthesis of isoquinolin-1-ylmethanamine hydrochloride is the introduction of the aminomethyl group at the 1-position. This can be accomplished through several synthetic pathways, primarily involving the functionalization of a precursor with a one-carbon unit at the desired position.

Reductive Amination Pathways

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. In the context of isoquinolin-1-ylmethanamine synthesis, this pathway commences with isoquinoline-1-carbaldehyde. This aldehyde can be synthesized through the oxidation of 1-methylisoquinoline (B155361) derivatives. nih.gov

The reductive amination process itself involves the reaction of the aldehyde with an amine, such as ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride, α-picoline-borane, and catalytic hydrogenation. researchgate.netorganic-chemistry.org The use of hydrogen gas in the presence of a metal catalyst, such as cobalt-based composites, is also an effective method for this conversion. mdpi.com The final product, isoquinolin-1-ylmethanamine, can then be converted to its hydrochloride salt.

Nitrile Reduction Methods

An alternative and common route to primary amines is through the reduction of a nitrile group. For the synthesis of isoquinolin-1-ylmethanamine, the key precursor is isoquinoline-1-carbonitrile. This nitrile can be prepared via several methods, including the reaction of 1-chloroisoquinoline (B32320) with a cyanide source.

The reduction of the nitrile functionality to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation, typically with hydrogen gas over a palladium on activated charcoal catalyst, is an effective method for this transformation. chemicalbook.com Other reducing agents, such as lithium aluminum hydride, can also be employed, although care must be taken to avoid over-reduction of the isoquinoline ring. The resulting isoquinolin-1-ylmethanamine is then treated with hydrochloric acid to afford the dihydrochloride (B599025) salt. chemimpex.com

Direct Aminomethylation Strategies

Direct aminomethylation offers a more convergent approach by introducing the aminomethyl group directly onto the isoquinoline ring. The Mannich reaction is a classic example of an aminomethylation reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. mdpi.com

A more targeted approach for the 1-position of isoquinoline involves the direct metalation of the isoquinoline ring followed by quenching with an aminomethylating agent. For instance, treatment of a substituted isoquinoline with a strong base, such as a Knochel-Hauser base (TMPZnCl·LiCl), can generate a metalated intermediate at the 1-position. nih.govbeilstein-journals.org Quenching this intermediate with Eschenmoser's salt (dimethylaminomethyl iodide) introduces the dimethylaminomethyl group at the C1 position. nih.govbeilstein-journals.org Subsequent quaternization with iodomethane (B122720) followed by hydrogenolysis can then yield the desired 1-methylisoquinoline, demonstrating a related C1-functionalization strategy. nih.govbeilstein-journals.org While this example leads to a methyl group, the initial aminomethylated product is a key intermediate.

Table 3: Methods for Introducing the 1-Aminomethyl Moiety

| Method | Precursor | Key Reagents | Intermediate |

|---|---|---|---|

| Reductive Amination | Isoquinoline-1-carbaldehyde | Ammonia, Reducing Agent (e.g., H₂/Pd, NaBH₄) | Imine |

| Nitrile Reduction | Isoquinoline-1-carbonitrile | Reducing Agent (e.g., H₂/Pd, LiAlH₄) | Not applicable |

| Direct Aminomethylation | Substituted Isoquinoline | Strong Base, Eschenmoser's salt | Metalated Isoquinoline |

Optimization of Hydrochloride Salt Formation and Purification Techniques

The selection and optimization of a specific salt form are critical steps in pharmaceutical development to enhance properties like solubility, stability, and bioavailability. researchgate.netnih.gov For Isoquinolin-1-ylmethanamine, a basic compound, the hydrochloride salt is commonly prepared to improve its aqueous solubility and handling characteristics. chemimpex.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base (Isoquinolin-1-ylmethanamine) with hydrochloric acid. The optimization of this process involves careful control over several parameters to ensure high purity, yield, and a desirable crystalline form.

Key Optimization Parameters:

Solvent Selection: The choice of solvent is crucial. It must dissolve the free base but ideally should be a poor solvent for the resulting hydrochloride salt, thereby facilitating precipitation or crystallization. Common solvents include ethers (like diethyl ether), esters (like ethyl acetate), and alcohols (like isopropanol).

Stoichiometry: The molar ratio of hydrochloric acid to the amine base must be precisely controlled. Depending on the desired product, either the monohydrochloride or dihydrochloride salt can be targeted.

Temperature Control: Cooling the reaction mixture is a standard technique to decrease the solubility of the salt and maximize the yield of the crystalline product. The rate of cooling can influence crystal size and purity.

pH Adjustment: The final pH of the solution can impact the stability and purity of the isolated salt.

Purification of the formed this compound is predominantly achieved through recrystallization. This technique relies on the principle of differential solubility of the salt and any impurities in a chosen solvent system at varying temperatures. A suitable solvent will dissolve the salt at an elevated temperature, and upon cooling, the pure salt will crystallize out, leaving impurities behind in the solution. ijddr.in Fractional crystallization can also be employed to separate isoquinoline derivatives from mixtures. wikipedia.org The process can be repeated multiple times to achieve very high purity levels, often exceeding 99%. google.com

The following table summarizes key considerations in the optimization process.

Table 1: Optimization and Purification Parameters| Parameter | Objective | Techniques and Considerations |

|---|---|---|

| Salt Formation | High yield, correct stoichiometry | Control of acid-to-base ratio; use of solvents like ethanol (B145695), isopropanol, or diethyl ether. |

| Crystallization | High purity, optimal crystal habit | Selection of an appropriate solvent with a favorable temperature coefficient; controlled cooling rate. |

| Filtration & Drying | Isolation of pure solid | Use of vacuum filtration; drying under vacuum at a controlled temperature to remove residual solvent. |

| Purity Analysis | Verification of identity and purity | Techniques such as XRPD, DSC, TGA, and HPLC. nih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. unibo.it While specific research on green synthesis for this compound is not extensively detailed, the principles can be applied to its synthetic route, particularly in the formation of the isoquinoline core and the reduction of the nitrile precursor.

Catalysis: The use of catalytic methods, such as the catalytic hydrogenation of Isoquinoline-1-carbonitrile, is inherently greener than using stoichiometric reducing agents (e.g., metal hydrides) which generate large amounts of waste. Catalysts like palladium on carbon are used in small quantities and can often be recovered and reused. chemicalbook.comclariant.com Modern research focuses on replacing precious metal catalysts with more abundant and less toxic alternatives like cobalt or iron, although their applicability to this specific transformation requires further study. nih.gov

Atom Economy and Process Efficiency: Synthetic routes like the Bischler–Napieralski or Pictet-Spengler reactions can be optimized for atom economy. pharmaguideline.com Furthermore, process intensification techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption. organic-chemistry.org Rhodium-catalyzed C-H activation/annulation reactions to build the isoquinoline skeleton are being developed to occur under milder, oxidant-free conditions, which represents a significant green advancement over traditional methods that require high temperatures or stoichiometric oxidants. acs.org

The following table outlines potential green chemistry applications in the synthesis pathway.

Table 2: Green Chemistry Approaches| Synthetic Step | Traditional Method | Potential Green Alternative | Green Principle Addressed |

|---|---|---|---|

| Isoquinoline Core Synthesis | Multi-step reactions in organic solvents. | C-H activation/annulation in water; use of air as oxidant. rsc.org | Safer solvents, catalysis, atom economy. |

| Nitrile Reduction | Metal hydride reagents. | Catalytic hydrogenation with recyclable catalysts (e.g., Pd/C, Raney Nickel). chemicalbook.comosi.lv | Catalysis, waste reduction. |

| Overall Process | Batch processing, high energy input. | Microwave-assisted reactions, continuous flow processes. organic-chemistry.org | Energy efficiency, process safety. |

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Transformation Pathways of Isoquinolin 1 Ylmethanamine Hydrochloride

Reactivity of the Primary Amine Functionality

The primary amine group attached to the C1 position of the isoquinoline (B145761) ring via a methylene (B1212753) bridge is a key locus of reactivity. Its nucleophilic nature allows it to participate in a wide array of chemical reactions, leading to the formation of amides, secondary and tertiary amines, and imines.

Acylation Reactions, including Applications with Vilsmeier Reagents

The primary amine of isoquinolin-1-ylmethanamine (B1300095) readily undergoes acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents) to form the corresponding amides. This transformation is fundamental in the synthesis of a wide range of derivatives.

A notable application of acylation is the reaction with Vilsmeier reagents. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can also be used for the cyclization of N-arylacetamides to form quinoline (B57606) derivatives. chemijournal.comchemijournal.com While direct Vilsmeier formylation on the primary amine of isoquinolin-1-ylmethanamine is not extensively documented, the Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃), is a potent electrophile. organic-chemistry.org The primary amine of isoquinolin-1-ylmethanamine can react with such electrophiles. For instance, the reaction of N-arylacetamides with the Vilsmeier reagent leads to the formation of 2-chloro-3-formylquinolines. This suggests that under appropriate conditions, the primary amine of isoquinolin-1-ylmethanamine could be acylated or participate in cyclization reactions driven by the Vilsmeier reagent.

The general mechanism of Vilsmeier reagent formation and subsequent reaction involves the activation of a formamide (B127407) with an acid chloride to generate the electrophilic Vilsmeier reagent, which then reacts with a nucleophile. organic-chemistry.org

Table 1: Examples of Acylation Reactions of Primary Amines

| Acylating Agent | Product Type | General Conditions |

| Acid Chloride (R-COCl) | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent |

| Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Often neat or in a polar solvent, may require a catalyst |

| Carboxylic Acid (R-COOH) | Amide | Coupling agent (e.g., DCC, EDC), aprotic solvent |

| Vilsmeier Reagent | Formamide/Cyclized Products | DMF, POCl₃, elevated temperatures |

Alkylation Reactions for Secondary and Tertiary Amine Formation

The primary amine of isoquinolin-1-ylmethanamine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can sometimes lead to over-alkylation, resulting in a mixture of products including the quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org The reactivity of the amine nitrogen as a nucleophile drives the SN2 displacement of the halide from the alkyl halide.

Controlling the stoichiometry of the reactants and the reaction conditions is crucial for selective mono- or di-alkylation. Using a large excess of the primary amine can favor the formation of the secondary amine. reddit.com Alternatively, reductive amination provides a more controlled route to secondary and tertiary amines. This method involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a reducing agent like sodium borohydride. rug.nllkouniv.ac.in

The synthesis of tertiary amines from secondary amines via alkylation is generally more straightforward as the formation of quaternary ammonium salts can be more easily controlled. masterorganicchemistry.comresearchgate.net

Table 2: Methods for Alkylation of Primary Amines

| Reaction Type | Reagents | Product(s) | Key Considerations |

| Direct Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Salt | Often leads to a mixture of products. Stoichiometry control is critical. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine | Generally provides better control and higher yields of the desired product. |

Condensation Reactions, including Participation in Ugi-Type Reactions

The primary amine of isoquinolin-1-ylmethanamine is a suitable component for condensation reactions, most notably in multicomponent reactions (MCRs) like the Ugi reaction. The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov

In the context of isoquinolin-1-ylmethanamine, it would serve as the amine component. The reaction is typically initiated by the formation of an imine between the amine and the aldehyde. This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner to yield the final α-acylamino amide product. wikipedia.orgorganic-chemistry.org The versatility of the Ugi reaction allows for the introduction of significant molecular diversity in a single synthetic step. While specific examples detailing the use of isoquinolin-1-ylmethanamine in Ugi reactions are not abundant in the readily available literature, its primary amine functionality makes it a prime candidate for such transformations. beilstein-journals.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Another important condensation reaction is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. quimicaorganica.orgpharmaguideline.comorganicreactions.orgjk-sci.com While isoquinolin-1-ylmethanamine itself is not a β-arylethylamine, this reaction highlights the importance of condensation reactions in the synthesis of isoquinoline-containing scaffolds.

Formation of Imines and Schiff Bases

Isoquinolin-1-ylmethanamine readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netderpharmachemica.comrjptonline.orgdavidpublisher.comnih.gov This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. The resulting imines are versatile intermediates themselves and can be used in various subsequent transformations, such as reduction to secondary amines (as in reductive amination) or as ligands in coordination chemistry. The synthesis of Schiff bases derived from tetrahydroisoquinoline moieties has been reported, demonstrating the utility of this reaction in creating complex heterocyclic structures. rjptonline.org

Table 3: Examples of Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Product Type |

| Benzaldehyde (B42025) | N-benzylidene-isoquinolin-1-ylmethanamine |

| Acetone | N-(propan-2-ylidene)-isoquinolin-1-ylmethanamine |

| Cyclohexanone | N-cyclohexylidene-isoquinolin-1-ylmethanamine |

Reactivity of the Isoquinoline Heterocycle

The isoquinoline ring system, being an aromatic heterocycle, can undergo electrophilic aromatic substitution. The position of substitution is influenced by the electronic nature of the ring and the presence of substituents.

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring

The isoquinoline nucleus consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic aromatic substitution (SEAr) on the unsubstituted isoquinoline ring preferentially occurs on the more electron-rich benzene ring. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comdalalinstitute.com

For isoquinoline itself, electrophilic substitution predominantly takes place at the C-5 and C-8 positions. The stability of the intermediate carbocation (Wheland intermediate) formed upon electrophilic attack dictates this regioselectivity. Attack at C-5 and C-8 leads to resonance structures where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring, which is energetically more favorable.

Table 4: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents | Expected Position on Isoquinoline Ring |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | C-5 and C-8 |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, FeCl₃ | C-5 and C-8 |

| Sulfonation | SO₃ | H₂SO₄, SO₃ | C-5 and C-8 |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Generally not effective on deactivated rings |

| Friedel-Crafts Acylation | R-C=O⁺ | R-COCl, AlCl₃ | Generally not effective on deactivated rings |

Nucleophilic Attack and Addition Reactions to the Isoquinoline Core

The isoquinoline nucleus is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the C1 position. quora.comyoutube.com The presence of the electronegative nitrogen atom (N2) lowers the electron density in the pyridine ring, facilitating the addition of nucleophiles. In the case of isoquinoline, the attack at C1 is favored because the resulting anionic intermediate is stabilized through delocalization of the negative charge onto the nitrogen atom and the fused benzene ring, a benzylic-type stabilization. quora.com

For Isoquinolin-1-ylmethanamine hydrochloride, the aminomethyl group already occupies the highly reactive C1 position. This substituent does not typically function as a leaving group in nucleophilic aromatic substitution reactions. Therefore, reactions with strong nucleophiles would primarily proceed via nucleophilic addition to the C=N bond, temporarily disrupting the aromaticity of the heterocyclic ring.

The hydrochloride form of the compound enhances the electrophilicity of the isoquinoline ring. Protonation of the ring nitrogen further withdraws electron density, making the C1 carbon even more susceptible to attack.

Common nucleophiles that react with the isoquinoline core include organometallic reagents (e.g., organolithium or Grignard reagents) and hydride donors. quimicaorganica.org The general mechanism involves the attack of the nucleophile on the C1 carbon, leading to a dihydroisoquinoline intermediate. Subsequent rearomatization can occur if the reaction is followed by an oxidation step. quimicaorganica.org

Table 1: Factors Influencing Nucleophilic Attack on the Isoquinolin-1-ylmethanamine Core

| Factor | Description | Effect on Reactivity |

| Electronic Properties | The electron-withdrawing nature of the ring nitrogen (N2) makes the pyridine part of the isoquinoline core electron-deficient. | Activates the ring system towards nucleophilic attack, especially at C1. quora.comquimicaorganica.org |

| Intermediate Stability | Attack at C1 allows the resulting negative charge to be delocalized over the nitrogen atom and the adjacent benzene ring. | Thermodynamically favors the formation of the C1-addition intermediate. quora.com |

| Protonation (Hydrochloride) | As a hydrochloride salt, the isoquinoline nitrogen is protonated, increasing its electron-withdrawing effect. | Enhances the electrophilicity of the C1 position, making it more reactive to nucleophiles. |

| C1-Substituent | The existing aminomethyl group (-CH₂NH₂) is not a good leaving group. | Favors addition reactions over substitution, leading to dihydroisoquinoline derivatives. |

| Steric Hindrance | The aminomethyl group at C1 may sterically hinder the approach of bulky nucleophiles. | May reduce reaction rates with large or sterically demanding nucleophilic reagents. |

Detailed research on related 1-substituted isoquinolines shows that the nature of the nucleophile and reaction conditions dictates the outcome. For example, the reaction of 1-haloisoquinolines with nucleophiles readily proceeds via an addition-elimination mechanism to yield the substituted product. quimicaorganica.org While Isoquinolin-1-ylmethanamine lacks a suitable leaving group for such a substitution, the principles governing the initial nucleophilic attack remain the same.

Chelation and Ligand Formation Potential of the Isoquinolin-1-ylmethanamine Scaffold

The molecular architecture of Isoquinolin-1-ylmethanamine is well-suited for acting as a chelating ligand in coordination chemistry. nih.gov The scaffold contains two key nitrogen donor atoms: the sp²-hybridized nitrogen of the isoquinoline ring (N2) and the sp³-hybridized nitrogen of the primary amine in the side chain.

These two donor sites are optimally positioned to form a stable five-membered ring upon coordination to a single metal center. This arrangement classifies Isoquinolin-1-ylmethanamine as an N,N-bidentate ligand. The formation of such chelate rings is entropically favored over the coordination of two separate monodentate ligands, leading to thermodynamically stable metal complexes, an effect known as the chelate effect.

The versatility of this scaffold allows it to coordinate with a wide range of transition metal ions. Research has demonstrated the synthesis and characterization of complexes with metals such as copper(II), nickel(II), zinc(II), and palladium(II) using ligands derived from this scaffold. In these complexes, the ligand typically coordinates in a bidentate fashion, forming the expected five-membered chelate ring.

The general reaction for the formation of a metal complex (M) with Isoquinolin-1-ylmethanamine (L) can be represented as:

M²⁺ + 2L → [ML₂]²⁺

In the resulting octahedral or square planar complexes, the two nitrogen atoms of each ligand bind to the metal ion. The specific geometry of the final complex depends on the coordination number and electronic configuration of the metal ion.

Table 2: Coordination Properties of the Isoquinolin-1-ylmethanamine Ligand

| Property | Description | Implication in Complex Formation |

| Donor Atoms | One isoquinoline ring nitrogen (sp²) and one primary amine nitrogen (sp³). | Acts as a neutral N,N-bidentate ligand. |

| Chelate Ring Size | Coordination to a metal center forms a five-membered [M-N(ring)-C1-C(methylene)-N(amine)] ring. | Formation of a highly stable metal complex due to the favorable five-membered ring structure. |

| Ligand Bite Angle | The N(ring)-M-N(amine) angle is constrained by the ligand's geometry. | Influences the overall geometry and stability of the resulting metal complex. |

| Coordination Versatility | Capable of forming stable complexes with a variety of transition metals. | Allows for the synthesis of a diverse range of coordination compounds with different electronic and magnetic properties. chemicalbook.com |

The isoquinoline framework itself is a privileged structure in the design of chiral ligands for asymmetric synthesis. nih.gov By modifying the aminomethyl side chain or the isoquinoline ring, the steric and electronic properties of the ligand can be fine-tuned to control the stereochemistry of metal-catalyzed reactions.

Derivatization and Functionalization Strategies Employing Isoquinolin 1 Ylmethanamine Hydrochloride

Synthesis of Novel Isoquinoline-Containing Compounds

The primary amine functionality of isoquinolin-1-ylmethanamine (B1300095) is readily susceptible to reactions with various electrophiles, enabling the synthesis of a wide range of derivatives.

Amide bond formation is a cornerstone of organic and medicinal chemistry. Isoquinolin-1-ylmethanamine hydrochloride can be readily converted to its free base and subsequently reacted with a variety of acylating agents to furnish the corresponding amides. Common methods include reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. rsc.orgsphinxsai.comlibretexts.org

Table 1: Examples of Reagents for Amide Synthesis with Isoquinolin-1-ylmethanamine

| Acylating Agent | Product Type |

|---|---|

| Acetyl chloride | N-(isoquinolin-1-ylmethyl)acetamide |

| Benzoyl chloride | N-(isoquinolin-1-ylmethyl)benzamide |

| Acetic anhydride (B1165640) | N-(isoquinolin-1-ylmethyl)acetamide |

Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides in the presence of a base. researchgate.netresearchgate.netucl.ac.uk This reaction provides access to a class of compounds known for their diverse biological activities. researchgate.netresearchgate.net

Table 2: Examples of Reagents for Sulfonamide Synthesis with Isoquinolin-1-ylmethanamine

| Sulfonylating Agent | Product Type |

|---|---|

| Benzenesulfonyl chloride | N-(isoquinolin-1-ylmethyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(isoquinolin-1-ylmethyl)-4-methylbenzenesulfonamide |

The reaction of isoquinolin-1-ylmethanamine with isocyanates and isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions. organic-chemistry.orgnih.govnih.govnih.govchemrxiv.orgorganic-chemistry.org

Urea formation involves the nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate. A variety of isocyanates, both alkyl and aryl, can be employed to generate a library of substituted ureas.

Thiourea derivatives are similarly prepared by the reaction of the amine with isothiocyanates. These compounds are of interest due to their coordination properties and potential biological activities.

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Type |

|---|---|

| Phenyl isocyanate | 1-(isoquinolin-1-ylmethyl)-3-phenylurea |

| Methyl isocyanate | 1-(isoquinolin-1-ylmethyl)-3-methylurea |

| Phenyl isothiocyanate | 1-(isoquinolin-1-ylmethyl)-3-phenylthiourea |

The aminomethyl group of isoquinolin-1-ylmethanamine can participate in cyclization reactions to construct fused heterocyclic ring systems. These complex structures are often found in biologically active natural products and synthetic compounds. nih.govmdpi.comorganic-chemistry.orgnih.govnih.govresearchgate.netpharmaguideline.comresearchgate.net For instance, condensation of the amine with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, imidazoles, or other nitrogen-containing heterocycles. Intramolecular cyclization strategies, where the aminomethyl group reacts with a suitably positioned functional group on the isoquinoline (B145761) ring or a pre-installed substituent, can also be employed to construct novel polycyclic frameworks.

Introduction of Diverse Chemical and Potential Bioactive Moieties

The derivatization of isoquinolin-1-ylmethanamine allows for the introduction of a wide range of chemical functionalities and moieties with potential biological activity. researchgate.netnih.govresearchgate.net The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, and its combination with other pharmacophores can lead to synergistic or novel biological effects. By choosing appropriate reaction partners for the derivatization of the aminomethyl group, moieties known to interact with specific biological targets can be appended. For example, coupling with known enzyme inhibitors, receptor ligands, or DNA intercalating agents can generate hybrid molecules with tailored pharmacological profiles. The inherent biological activities of isoquinoline alkaloids, such as antitumor, antimicrobial, and anti-inflammatory properties, can be modulated and potentially enhanced through these derivatization strategies. nih.gov

Strategies for Chiral Derivatization and Asymmetric Synthesis Applications

Isoquinolin-1-ylmethanamine is a chiral compound, existing as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for the development of stereochemically pure drugs, as different enantiomers can exhibit distinct pharmacological and toxicological properties. rsc.orgwikipedia.orgresearchgate.net Chiral resolution can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. rsc.orgwikipedia.org These diastereomers can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Furthermore, the enantiomerically pure isoquinolin-1-ylmethanamine can be utilized as a chiral building block in asymmetric synthesis. nih.govnih.govmdpi.commdpi.comyoutube.com It can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction, or as a starting material for the synthesis of more complex chiral molecules. Asymmetric synthesis methodologies aim to produce a single enantiomer of a chiral product, which is a highly desirable goal in modern drug discovery and development. nih.govnih.govmdpi.comyoutube.com

Development of Polymeric or Solid-Supported Isoquinoline Derivatives for Chemical Synthesis

While specific examples of polymers derived directly from this compound are not extensively documented, the primary amine functionality allows for its incorporation into polymeric structures. This can be achieved through polymerization reactions where the amine group participates, such as in the formation of polyamides or polyureas.

Alternatively, isoquinolin-1-ylmethanamine can be immobilized on a solid support, such as a resin, to create a functionalized material for use in solid-phase synthesis. The supported isoquinoline derivative can then be used as a scaffold for the construction of a library of compounds, with the final products being cleaved from the resin in the last step. This approach facilitates the purification of intermediates and allows for the automation of synthetic processes. The development of such solid-supported reagents and scaffolds can significantly streamline the drug discovery process.

Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR allows for the assignment of each proton and carbon atom to a specific position within the molecular structure, confirming the identity and purity of isoquinolin-1-ylmethanamine (B1300095) hydrochloride.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. For isoquinolin-1-ylmethanamine hydrochloride, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring system and the aliphatic protons of the aminomethyl group.

The isoquinoline ring contains six aromatic protons, each with a unique chemical shift influenced by its position relative to the nitrogen atom and the fused benzene (B151609) ring. Protons H-3 and H-4 on the pyridine (B92270) ring portion are typically observed as doublets due to coupling with each other. The four protons on the benzene ring (H-5, H-6, H-7, H-8) exhibit more complex splitting patterns (multiplets, doublets, or triplets) due to coupling with their neighbors. The methylene (B1212753) protons (-CH₂-) adjacent to the C1 position of the isoquinoline ring and the amino group are expected to appear as a singlet, as they lack adjacent protons to couple with. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet and can exchange with deuterium (B1214612) in solvents like D₂O, leading to the disappearance of their signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~8.5 - 8.7 | Doublet (d) | Deshielded by adjacent nitrogen. |

| H-4 | ~7.7 - 7.9 | Doublet (d) | Coupled to H-3. |

| H-5 | ~8.1 - 8.3 | Doublet (d) | Part of the benzene ring system. |

| H-6 | ~7.8 - 8.0 | Multiplet (m) | Part of the benzene ring system. |

| H-7 | ~7.6 - 7.8 | Multiplet (m) | Part of the benzene ring system. |

| H-8 | ~7.9 - 8.1 | Doublet (d) | Part of the benzene ring system. |

| -CH₂- | ~4.5 - 4.8 | Singlet (s) | Aliphatic methylene protons. |

| -NH₃⁺ | Variable (Broad) | Broad Singlet (br s) | Signal may broaden or exchange with solvent. |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. As isoquinolin-1-ylmethanamine possesses ten carbon atoms in unique chemical environments, ten distinct signals are expected in the ¹³C NMR spectrum. Nine of these signals will appear in the aromatic region (typically 120-160 ppm), corresponding to the carbons of the isoquinoline ring. The single aliphatic carbon of the methylene group (-CH₂-) will appear in the upfield region (typically 40-50 ppm). The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. For instance, C1, being adjacent to the nitrogen atom and bearing the aminomethyl substituent, is expected to be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₂- | ~45 - 55 | Aliphatic carbon. |

| Aromatic Carbons (C3, C4, C4a, C5, C6, C7, C8, C8a) | ~120 - 145 | Standard aromatic region. Exact shifts vary based on position. |

| Aromatic Carbon (C1) | ~155 - 165 | Deshielded due to attachment to nitrogen and substituent. |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. rsc.org For isoquinolin-1-ylmethanamine, COSY would show correlations between H-3 and H-4, as well as among the adjacent protons on the benzene ring (e.g., H-5 with H-6, H-6 with H-7, etc.), helping to trace the connectivity of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly bonded to. chemicalbook.com This allows for the definitive assignment of which proton is attached to which carbon. For example, the proton signal around 4.5-4.8 ppm would show a cross-peak with the carbon signal around 45-55 ppm, confirming their assignment as the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com HMBC is instrumental in connecting different parts of the molecule. Key correlations would include a cross-peak between the methylene (-CH₂-) protons and the C1 carbon of the isoquinoline ring, confirming the position of the aminomethyl substituent. Further correlations from the methylene protons to C8a would solidify the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it can generate gas-phase ions from a liquid solution with minimal fragmentation. nih.gov In positive ion mode, the molecule is expected to be detected as its protonated form, [M+H]⁺. The free base (isoquinolin-1-ylmethanamine) has a molecular formula of C₁₀H₁₀N₂ and a monoisotopic mass of approximately 158.08 Da. chemscene.com Therefore, the primary ion observed in the ESI-MS spectrum would have an m/z value of approximately 159.09.

When subjected to tandem mass spectrometry (MS/MS), the protonated molecular ion can be induced to fragment. A characteristic fragmentation pathway for this structure would involve cleavage of the C1-CH₂ bond, which is a benzylic position. This would result in the loss of a neutral CH₂NH₂ fragment (30 Da) and the formation of a stable isoquinolinyl cation fragment at m/z 129.09.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This high accuracy allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed formula, the elemental composition can be confirmed with high confidence. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

| Analysis | Species | Predicted m/z | Notes |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 159.09 | Protonated molecular ion of the free base (C₁₀H₁₀N₂). |

| HRMS | [M+H]⁺ | 159.0917 | Theoretical exact mass for the formula C₁₀H₁₁N₂⁺. |

| MS/MS Fragment | [M+H - CH₂NH₂]⁺ | 129.0597 | Resulting from cleavage of the C1-CH₂ bond. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating this compound from reaction precursors, byproducts, and degradants, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for analyzing non-volatile compounds like this compound. Given the compound's polar and basic nature, reversed-phase (RP-HPLC) is the most suitable mode. Ionic interactions between the basic amine and residual silanol (B1196071) groups on standard silica-based columns can cause poor peak shape (tailing). researchgate.net To counteract this, modern, end-capped C18 columns or those with embedded polar groups are employed, often with a modified mobile phase.

A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netsielc.com The buffer's pH is critical; maintaining a low pH (e.g., 2.5-3.5) with an additive like formic acid or ammonium formate (B1220265) ensures the amine is consistently protonated, which improves peak shape and retention time reproducibility. researchgate.netresearchgate.net Detection is commonly achieved using a UV detector set to a wavelength where the isoquinoline chromophore absorbs strongly.

Table 1: Representative HPLC Method Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Polar-Embedded RP-C18, 250 x 4.6 mm, 5 µm | Provides hydrophobic retention while minimizing peak tailing for basic analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to ensure consistent protonation of the amine. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at ~220 nm and ~270 nm | Wavelengths corresponding to the electronic transitions of the isoquinoline ring. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller sub-2 µm particles. This results in significantly higher resolution, improved peak shapes, and much faster analysis times. waters.com UPLC is particularly advantageous for high-throughput screening and purity checks. The method parameters are analogous to HPLC, but flow rates are adjusted for the smaller column dimensions, and the system must be capable of handling higher backpressures. phenomenex.comnih.gov The increased efficiency of UPLC provides superior separation of closely related impurities.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt form and low volatility. nih.gov To make it amenable to GC analysis, a chemical derivatization step is required to convert the polar primary amine into a more volatile, thermally stable functional group. iu.eduresearchgate.net This process replaces the active hydrogen on the nitrogen atom. iu.edu

Common derivatization strategies for primary amines include:

Silylation: Reaction with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. iu.edu

Acylation: Reaction with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride to form stable amide derivatives. iu.eduoup.com

After derivatization, the resulting volatile compound can be separated on a standard non-polar GC column and detected by mass spectrometry (MS). The mass spectrometer provides both quantitative data and structural information based on the fragmentation pattern of the derivative, which is invaluable for impurity identification.

Table 2: Potential GC-MS Derivatization Strategies

| Derivatization Agent | Derivative Formed | Key Advantages |

|---|---|---|

| BSTFA | Trimethylsilyl (TMS) | Common, effective for increasing volatility. |

| TFAA | Trifluoroacetyl (TFA) | Creates stable derivatives with good chromatographic properties. |

| Alkyl Chloroformates | Carbamate | Can be performed in aqueous solutions. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. vscht.cz For this compound, the spectrum would be dominated by features from the aromatic isoquinoline ring and the protonated primary amine (ammonium) group.

Key expected absorption bands include:

N-H Stretching: The primary ammonium group (-NH3+) will exhibit a very broad and strong absorption envelope between approximately 2400 and 3200 cm⁻¹. spectroscopyonline.com This is a highly characteristic feature of amine salts.

C-H Stretching: Aromatic C-H stretching vibrations from the isoquinoline ring will appear as sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH2- group will be just below 3000 cm⁻¹.

N-H Bending: Asymmetric and symmetric bending vibrations of the -NH3+ group typically produce two peaks in the 1625-1500 cm⁻¹ region. spectroscopyonline.com

C=C and C=N Stretching: Aromatic ring stretching vibrations from the isoquinoline system will result in a series of sharp bands between 1650 and 1450 cm⁻¹. researchgate.netnih.gov

C-H Bending (Out-of-Plane): Strong absorptions between 900 and 675 cm⁻¹ are characteristic of the substitution pattern on the aromatic rings. astrochem.org

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Ammonium (-NH3+) | 2400 - 3200 | Strong, Broad |

| C-H Stretch (sp²) | Aromatic Ring | 3000 - 3100 | Medium, Sharp |

| C-H Stretch (sp³) | Methylene (-CH2-) | 2850 - 2960 | Medium |

| N-H Bend | Primary Ammonium (-NH3+) | 1500 - 1625 | Medium |

| C=C / C=N Stretch | Aromatic Ring | 1450 - 1650 | Medium to Strong, Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The primary chromophore in this compound is the conjugated isoquinoline ring system. nist.gov This aromatic system undergoes π → π* electronic transitions when it absorbs UV radiation.

The UV spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands characteristic of the isoquinoline structure. Based on data for isoquinoline itself and related alkaloids, strong absorptions would be anticipated in two main regions: one around 210-230 nm and another series of more structured bands between 260-320 nm. nist.govnih.govresearchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these peaks can be influenced by solvent polarity and pH. This technique is particularly useful for quantitative analysis via the Beer-Lambert law.

Table 4: Expected UV-Vis Absorption Maxima

| Electronic Transition | Wavelength Range (λmax) | Solvent |

|---|---|---|

| π → π* | ~210 - 230 nm | Methanol or Ethanol |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. excillum.com For this compound, a successful SCXRD analysis would require growing a suitable single crystal of the material. rsc.org

The analysis provides a wealth of structural information, including:

Connectivity and Conformation: Unambiguous confirmation of the molecular structure, including the bond connectivity and the preferred conformation (torsion angles) of the methanamine side chain relative to the isoquinoline ring.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Crystal Packing: Details on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the ammonium group and the chloride anion, as well as π-π stacking of the isoquinoline rings.

While obtaining a crystal structure is a gold standard for characterization, it is dependent on the ability to produce high-quality crystals. acs.org The resulting data, such as unit cell dimensions and space group, are unique to a specific crystalline form (polymorph) of the compound. jst.go.jp

Table 5: Key Parameters from a Hypothetical SCXRD Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit |

| Atomic Coordinates (x, y, z) | Precise 3D position of every atom |

| Bond Lengths and Angles | Geometric details of the molecule |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-stacking |

Computational and Theoretical Studies on Isoquinolin 1 Ylmethanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like isoquinoline (B145761) and its derivatives. tandfonline.com These studies provide valuable data on molecular stability, reactivity, and electronic properties.

Researchers utilize methods like DFT with basis sets such as B3LYP/6-311++G(d,p) to analyze the isoquinoline core. tandfonline.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov For the parent isoquinoline molecule, the HOMO-LUMO gap has been calculated to be approximately 3.78 eV, indicating considerable stability. tandfonline.com

Table 1: Calculated Electronic Properties of Isoquinoline

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -5.581 eV | tandfonline.com |

| LUMO Energy | 1.801 eV | tandfonline.com |

| Energy Gap (ΔE) | 3.78 eV | tandfonline.com |

| Dipole Moment | 2.004 D | tandfonline.com |

| Chemical Hardness | 1.89 | tandfonline.com |

| Electron Polarizability | 0.529 | tandfonline.com |

Molecular Docking and Dynamics Simulations of Derived Structures

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme target. This method is extensively used for isoquinoline derivatives to explore their potential as therapeutic agents.

For instance, novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and studied as potential dual PI3-K/mTOR inhibitors. nih.gov Molecular docking studies revealed that certain derivatives exhibit strong binding affinities, with docking scores as favorable as -10.7 kcal/mol. nih.gov These in silico analyses help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the isoquinoline-based ligand and the amino acid residues in the active site of the target protein.

Similarly, docking studies have been performed on other quinoline (B57606) and isoquinoline derivatives against targets like human Aurora A kinase to evaluate their potential for cancer treatment. orientjchem.org Computational tools like AutoDock are commonly employed for these simulations, providing insights into binding energies and inhibition constants. orientjchem.orgamazonaws.com The results from these simulations are crucial for guiding the synthesis and optimization of new, more potent inhibitors.

Elucidation of Structure-Activity Relationships (SAR) via Computational Approaches

Structure-Activity Relationship (SAR) studies are essential for medicinal chemistry, as they correlate the chemical structure of a molecule with its biological activity. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in elucidating these relationships for isoquinoline derivatives.

QSAR models use statistical methods to relate molecular descriptors (physicochemical properties) to the observed biological activity. japsonline.com For isoquinoline derivatives, these studies have helped identify which structural modifications enhance their therapeutic effects, such as antitumor or antibacterial activities. nih.govnih.govmdpi.com For example, research on substituted isoquinolin-1-ones has shown that the nature and position of substituents on the isoquinoline ring significantly influence their anticancer potency against various human cancer cell lines. nih.govnih.gov

Computational SAR studies have guided the optimization of isoquinoline-based compounds as inhibitors for specific targets. For example, the development of isoquinoline-tethered quinazoline (B50416) derivatives as HER2 inhibitors demonstrated that bioisosteric replacement of a quinoline moiety with isoquinoline improved selectivity and cellular activity. nih.gov These studies often reveal that factors like the presence of electron-donating or withdrawing groups, the size of substituents, and conformational flexibility are key determinants of activity. japsonline.commdpi.com

Table 2: Summary of Key SAR Findings for Isoquinoline Derivatives

| Structural Modification | Effect on Activity | Target Class | Reference(s) |

|---|---|---|---|

| Substitution at C-3 position | Potent anticancer activity | Cancer Cell Lines | nih.gov |

| O-(3-hydroxypropyl) substitution | Enhanced antitumor activity | Cancer Cell Lines | nih.gov |

| Insertion of thiophene-2-ylmethanamine at C-4 | Increased conformational flexibility and activity | EGFR Kinase | mdpi.com |

| Bioisosteric replacement with isoquinoline | Improved selectivity and cellular activity | HER2 Kinase | nih.gov |

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. For isoquinoline and its derivatives, quantum chemical methods like DFT and Time-Dependent DFT (TD-DFT) are used to compute parameters for various spectroscopic techniques. nih.goveurjchem.com

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical spectra, when compared with experimental FT-IR and Raman data, help in the unambiguous assignment of vibrational bands to specific functional groups and modes of vibration. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical values often show good correlation with experimental data, assisting in the complete structural elucidation of newly synthesized compounds. mdpi.com

UV-Visible Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. eurjchem.com This includes calculating the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which provides insight into the electronic transitions occurring within the molecule. nih.gov

These computational predictions are invaluable for complementing experimental data and confirming the molecular structures of complex isoquinoline derivatives. nih.goveurjchem.com

Conformational Analysis of the Isoquinolin-1-ylmethanamine (B1300095) Scaffold

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis is crucial for understanding a molecule's flexibility, which directly impacts its ability to bind to a biological target. acs.org

For the Isoquinolin-1-ylmethanamine scaffold, the key flexible bond is the single bond between the isoquinoline ring (C1) and the aminomethyl group (-CH₂NH₂). Rotation around this bond will generate different conformers. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this dihedral angle to identify the low-energy, stable conformations and the energy barriers between them.

While specific studies detailing the conformational analysis of Isoquinolin-1-ylmethanamine hydrochloride were not found, the principles are well-established. Such an analysis would typically involve geometry optimization of various starting conformations to find local and global energy minima. This information is vital for SAR studies and molecular docking, as the biologically active conformation is often one of the low-energy conformers. japsonline.com Understanding the conformational preferences of the scaffold is a critical step in designing derivatives with optimized binding geometries for their intended targets.

Applications of Isoquinolin 1 Ylmethanamine Hydrochloride in Chemical and Medicinal Research

Role as a Key Intermediate in Early-Stage Drug Discovery Programs

The isoquinoline (B145761) core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that frequently appears in molecules with a wide range of biological activities. nih.govnih.gov Isoquinolin-1-ylmethanamine (B1300095) hydrochloride serves as a crucial intermediate in the synthesis of more complex isoquinoline derivatives, facilitating the creation of novel compounds for therapeutic evaluation. chemimpex.com Its dihydrochloride (B599025) salt form enhances solubility, making it a suitable candidate for various applications in medicinal chemistry. chemimpex.com

Precursor for Compounds with Potential as Inhibitors and Agonists of Biological Targets

As a key intermediate, Isoquinolin-1-ylmethanamine hydrochloride is instrumental in the synthesis of compounds designed to interact with specific biological targets. The isoquinoline framework is embedded in molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties. nih.gov

Researchers utilize this compound to develop drugs for various conditions, including neurological disorders. chemimpex.com A notable application is in the development of novel inhibitors for cancer immunotherapy. For instance, isoquinoline derivatives have been designed and synthesized as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are significant targets in cancer therapy. nih.gov One such derivative demonstrated potent antitumor efficacy in a preclinical tumor model. nih.gov

Table 1: Therapeutic Targets of Isoquinoline Derivatives

| Therapeutic Area | Biological Target/Action | Reference |

|---|---|---|

| Oncology | IDO1/TDO Inhibition, Antiproliferative | nih.govmdpi.com |

| Neurology | Neurotransmitter System Modulation | nih.govchemimpex.com |

| Inflammation | Anti-inflammatory Activity | nih.gov |

Scaffold for the Design of Novel Therapeutic Agent Candidates

The structural rigidity and aromatic nature of the isoquinoline ring system make it an ideal scaffold for designing new therapeutic agents. nih.gov A scaffold provides the basic molecular framework from which a variety of derivatives can be synthesized by adding different functional groups. This approach is central to modern drug discovery, where chemists aim to optimize the interaction of a molecule with its biological target. nih.gov

The isoquinoline scaffold is a cornerstone in the design of drugs for a wide array of diseases, including tumors, respiratory diseases, nervous system disorders, and cardiovascular conditions. nih.gov Its versatility allows for structural modifications that can fine-tune the pharmacological properties of the resulting compounds. nih.gov For example, the 3,4-dihydroisoquinoline (B110456) scaffold has been used as a basis for the in silico screening and design of new potential inhibitors of leucine (B10760876) aminopeptidase, an enzyme implicated in cancer. mdpi.com

Contributions to Advanced Heterocyclic Chemistry Research

This compound is a valuable starting material in the field of heterocyclic chemistry. Its structure allows for further chemical transformations to build more complex, polycyclic, or highly substituted heterocyclic systems. nih.gov Modern synthetic methodologies are continuously being developed to efficiently construct and functionalize isoquinoline skeletons, moving beyond traditional reactions. nih.gov These advanced methods are critical for expanding the available drug-like chemical space for discovery programs. For example, the core structure can be a precursor for creating various isoquinoline-1-carboxamides through palladium-catalyzed aminocarbonylation, yielding a range of potentially bioactive molecules. mdpi.com

Potential as a Ligand or Catalyst in Organic Synthetic Transformations

Beyond its role in medicinal chemistry, the isoquinoline framework has applications in catalysis. Derivatives of isoquinoline can act as privileged chiral ligands in asymmetric synthesis, a field of chemistry focused on creating specific stereoisomers of a molecule. nih.gov Furthermore, isoquinoline derivatives are used as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are porous materials with a crystalline structure, valued for their applications in gas storage, separation, and catalysis. amerigoscientific.com The ability to coordinate with metal ions makes isoquinoline-based structures useful components in the design of these advanced functional materials. amerigoscientific.com

Utility in Materials Science Research, including Functional Material Development

The unique chemical and physical properties of the isoquinoline nucleus lend themselves to applications in materials science. chemscene.com this compound and its derivatives are used in the formulation of specialized materials like polymers and coatings to enhance their durability and performance. chemimpex.com

Isoquinoline-based compounds have been explored for their potential in creating a variety of functional materials:

Conductive Materials: Isoquinoline-based polymers have been investigated for their electrical conductivity. amerigoscientific.com

Optical Materials and Sensors: The aromatic, electron-rich nature of the isoquinoline ring makes it suitable for developing optical materials and fluorosensors (fluorescent sensors). nih.govamerigoscientific.com

Advanced Materials: The compound is part of a product line that includes materials for solar cells, nanocarbon materials, and electronic materials. chemscene.com

Table 2: Applications in Materials Science

| Material Type | Specific Application | Reference |

|---|---|---|

| Polymers & Coatings | Improving durability and performance | chemimpex.com |